molecular formula C21H21N3O2 B11330603 2-[(4-ethylphenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-ethylphenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11330603
M. Wt: 347.4 g/mol
InChI Key: IPDZYTVVQPXDRH-UHFFFAOYSA-N
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Description

2-[(4-Ethylphenyl)amino]-7-(furan-2-yl)-4-methyl-5,6,7,8-tetrahydroquinazolin-5-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a furan ring, and an ethylphenyl group, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4-ethylanilino)-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H21N3O2/c1-3-14-6-8-16(9-7-14)23-21-22-13(2)20-17(24-21)11-15(12-18(20)25)19-5-4-10-26-19/h4-10,15H,3,11-12H2,1-2H3,(H,22,23,24)

InChI Key

IPDZYTVVQPXDRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)amino]-7-(furan-2-yl)-4-methyl-5,6,7,8-tetrahydroquinazolin-5-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, where a furan boronic acid or ester reacts with a halogenated quinazolinone derivative in the presence of a palladium catalyst.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a nucleophilic aromatic substitution reaction, where an ethylphenylamine reacts with a suitable leaving group on the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting it to tetrahydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylphenyl group, where various nucleophiles can replace the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-[(4-ethylphenyl)amino]-7-(furan-2-yl)-4-methyl-5,6,7,8-tetrahydroquinazolin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have shown activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties to suit specific applications.

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-7-(furan-2-yl)-4-methyl-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)amino]-7-(furan-2-yl)-4-methyl-5,6,7,8-tetrahydroquinazolin-5-one
  • 2-[(4-Ethylphenyl)amino]-7-(thiophen-2-yl)-4-methyl-5,6,7,8-tetrahydroquinazolin-5-one
  • 2-[(4-Ethylphenyl)amino]-7-(furan-2-yl)-4-ethyl-5,6,7,8-tetrahydroquinazolin-5-one

Uniqueness

The uniqueness of 2-[(4-ethylphenyl)amino]-7-(furan-2-yl)-4-methyl-5,6,7,8-tetrahydroquinazolin-5-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the ethylphenyl group, along with the quinazolinone core, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

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